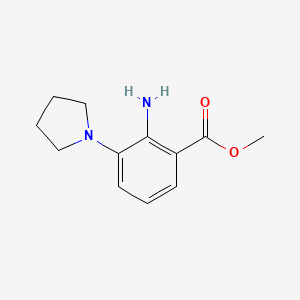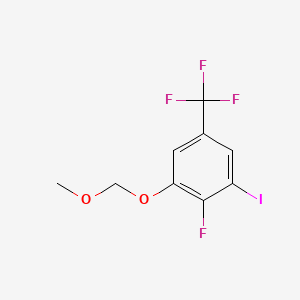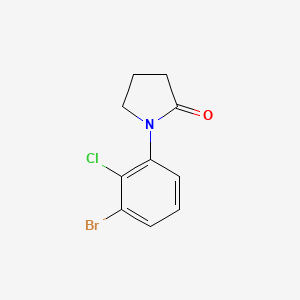
(3,4-Dibromo-2-fluorophenyl)(methyl)sulfane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,4-Dibromo-2-fluorophenyl)(methyl)sulfane: is an organic compound with the molecular formula C7H5Br2FS It is a derivative of phenyl sulfane, where the phenyl ring is substituted with bromine atoms at the 3rd and 4th positions and a fluorine atom at the 2nd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Dibromo-2-fluorophenyl)(methyl)sulfane typically involves the bromination and fluorination of phenyl sulfane derivatives. One common method includes the reaction of 3,4-dibromo-2-fluoroaniline with methyl sulfide under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions: (3,4-Dibromo-2-fluorophenyl)(methyl)sulfane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted phenyl sulfane derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (3,4-Dibromo-2-fluorophenyl)(methyl)sulfane is used as a building block for the synthesis of more complex molecules. It is particularly useful in the development of new materials and catalysts.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological molecules to understand its mechanism of action.
Medicine: In medicine, the compound is explored for its potential therapeutic applications. Its derivatives may serve as lead compounds for the development of new drugs targeting specific diseases.
Industry: Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it valuable in the manufacture of polymers, coatings, and electronic materials.
Mecanismo De Acción
The mechanism by which (3,4-Dibromo-2-fluorophenyl)(methyl)sulfane exerts its effects involves interactions with specific molecular targets. The bromine and fluorine atoms enhance the compound’s reactivity, allowing it to participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to changes in cellular processes and biological pathways.
Comparación Con Compuestos Similares
4-Fluorothioanisole: A related compound with a similar structure but different substitution pattern.
3,4-Difluorophenyl Methyl Sulfone: Another similar compound with fluorine atoms at different positions.
Uniqueness: (3,4-Dibromo-2-fluorophenyl)(methyl)sulfane is unique due to its specific substitution pattern, which imparts distinct chemical properties. The presence of both bromine and fluorine atoms enhances its reactivity and makes it a versatile intermediate for various chemical transformations.
Propiedades
Fórmula molecular |
C7H5Br2FS |
|---|---|
Peso molecular |
299.99 g/mol |
Nombre IUPAC |
1,2-dibromo-3-fluoro-4-methylsulfanylbenzene |
InChI |
InChI=1S/C7H5Br2FS/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3H,1H3 |
Clave InChI |
BQXDOSGRHPTHRP-UHFFFAOYSA-N |
SMILES canónico |
CSC1=C(C(=C(C=C1)Br)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



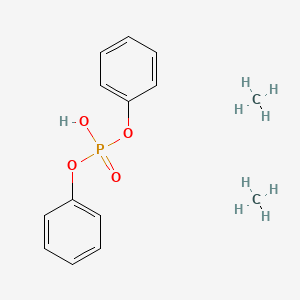
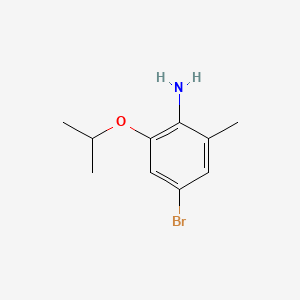

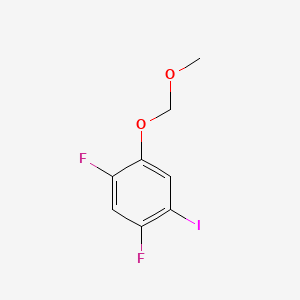

![carbanide;1-[2-(4,5,6,7-tetrahydroinden-3a-id-1-yl)ethyl]-4,5,6,7-tetrahydroinden-1-ide;titanium(4+)](/img/structure/B14764587.png)
![5'-Bromo-2'-fluoro-3'-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14764595.png)
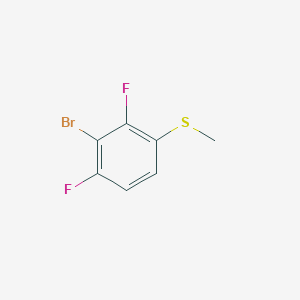
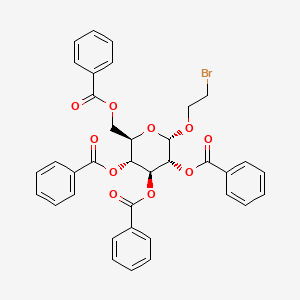
![6-[2-[4-[[2-(2-Amino-1,3-thiazol-4-yl)acetyl]amino]phenyl]ethyl-phenacylcarbamoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14764601.png)
